Morpholino(2,4,6-trifluorophenyl)methanone
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Overview
Description
Morpholino(2,4,6-trifluorophenyl)methanone: is a chemical compound with the molecular formula C11H10F3NO2 It is characterized by the presence of a morpholine ring attached to a trifluorophenyl group via a methanone linkage
Mechanism of Action
Target of Action
Morpholino(2,4,6-trifluorophenyl)methanone is a complex compound with a variety of potential targets. Morpholines, in general, have been observed to interact with various biological targets, including gene knockdown in frog or fish embryos .
Mode of Action
Morpholine derivatives have been observed to add smoothly at the double bond of certain compounds, forming corresponding morpholino derivatives . This suggests that this compound may interact with its targets through similar mechanisms.
Biochemical Pathways
Morpholine derivatives have been observed to participate in various chemical reactions, such as the addition at the double bond of certain compounds . This suggests that this compound may affect similar biochemical pathways.
Pharmacokinetics
The compound’s molecular weight of 24520 may influence its pharmacokinetic properties, as molecular weight can affect a compound’s absorption and distribution within the body.
Result of Action
Morpholine derivatives have been observed to cause phenotypes consistent with target-gene knockdown in frog or fish embryos , suggesting that this compound may have similar effects.
Action Environment
It’s worth noting that the compound’s stability may vary depending on the environment, as it is shipped at room temperature in the continental us .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Morpholino(2,4,6-trifluorophenyl)methanone typically involves the reaction of morpholine with 2,4,6-trifluorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions: Morpholino(2,4,6-trifluorophenyl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the methanone group to a hydroxyl group.
Substitution: The trifluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic reagents such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted morpholino derivatives.
Scientific Research Applications
Morpholino(2,4,6-trifluorophenyl)methanone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
- Morpholino(2,4,5-trifluorophenyl)methanone
- Morpholino(2,3,4-trifluorophenyl)methanone
- Morpholino(3,4,5-trifluorophenyl)methanone
Comparison: Morpholino(2,4,6-trifluorophenyl)methanone is unique due to the specific positioning of the trifluorophenyl group, which influences its chemical reactivity and binding properties. Compared to its analogs, this compound may exhibit different levels of potency and selectivity in biological assays, making it a valuable tool for research and development.
Properties
IUPAC Name |
morpholin-4-yl-(2,4,6-trifluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO2/c12-7-5-8(13)10(9(14)6-7)11(16)15-1-3-17-4-2-15/h5-6H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXIZHYZABKOJFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=C(C=C(C=C2F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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